molecular formula C15H20BrN3O4 B2627406 1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate CAS No. 2034579-16-1

1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate

Cat. No.: B2627406
CAS No.: 2034579-16-1
M. Wt: 386.246
InChI Key: NQWVELPXQVDOHS-UHFFFAOYSA-N
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Description

1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate is a complex organic compound that features a brominated pyrimidine ring, a piperidine ring, and an acetate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate typically involves multiple steps:

    Bromination of Pyrimidine: The starting material, pyrimidine, is brominated using a brominating agent such as bromine or N-bromosuccinimide in the presence of a catalyst like iron or aluminum chloride.

    Formation of Piperidine Derivative: The brominated pyrimidine is then reacted with piperidine under basic conditions to form the piperidine derivative.

    Esterification: The piperidine derivative is then esterified with acetic anhydride or acetyl chloride in the presence of a base such as pyridine to form the final compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for bromination and esterification steps, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride or potassium carbonate.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products:

    Substitution Reactions: Substituted pyrimidine derivatives.

    Hydrolysis: Carboxylic acid and alcohol.

    Oxidation and Reduction: Oxidized or reduced forms of the compound.

Scientific Research Applications

1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological or inflammatory diseases.

    Biological Studies: It can be used in studies to understand the interactions between small molecules and biological targets such as enzymes or receptors.

    Chemical Biology: The compound can be used as a probe to study cellular processes and pathways.

Mechanism of Action

The mechanism of action of 1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The brominated pyrimidine ring can interact with biological targets through hydrogen bonding, van der Waals interactions, and π-π stacking.

Comparison with Similar Compounds

  • 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate
  • 1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate

Comparison:

  • Bromine vs. Chlorine/Fluorine: The presence of bromine in 1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate makes it more reactive in substitution reactions compared to its chlorine or fluorine analogs.
  • Reactivity: The brominated compound may exhibit different reactivity and selectivity in biological systems compared to its chlorinated or fluorinated counterparts.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[1-[3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-methyl-1-oxopropan-2-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrN3O4/c1-10(20)23-15(2,3)13(21)19-6-4-5-12(9-19)22-14-17-7-11(16)8-18-14/h7-8,12H,4-6,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQWVELPXQVDOHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)C(=O)N1CCCC(C1)OC2=NC=C(C=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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